Cyclohexanepropionic acid, 1-nitro-, methyl ester

Catalog No.
S12412794
CAS No.
71648-41-4
M.F
C10H17NO4
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanepropionic acid, 1-nitro-, methyl ester

CAS Number

71648-41-4

Product Name

Cyclohexanepropionic acid, 1-nitro-, methyl ester

IUPAC Name

methyl 3-(1-nitrocyclohexyl)propanoate

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C10H17NO4/c1-15-9(12)5-8-10(11(13)14)6-3-2-4-7-10/h2-8H2,1H3

InChI Key

AVXYQXCOTAFKQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1(CCCCC1)[N+](=O)[O-]

Cyclohexanepropionic acid, 1-nitro-, methyl ester, also known as methyl 3-(1-nitrocyclohexyl)propanoate, is a chemical compound with the molecular formula C10H17NO4C_{10}H_{17}NO_{4} and a molecular weight of approximately 215.246 g/mol. This compound is characterized by the presence of a nitro group attached to a cyclohexane ring, which is further connected to a propionic acid moiety through an ester linkage. Its structure contributes to its unique chemical properties and potential biological activity .

Typical of esters and nitro compounds. Some notable reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield cyclohexanepropionic acid and methanol.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Nucleophilic Substitution: The nitro group may also participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles under specific conditions.

These reactions illustrate the compound's versatility in synthetic organic chemistry.

Several methods can be employed for the synthesis of cyclohexanepropionic acid, 1-nitro-, methyl ester:

  • Nitration of Cyclohexanepropionic Acid: Cyclohexanepropionic acid can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
  • Esterification: The resulting nitro compound can then be esterified with methanol in the presence of an acid catalyst to form the methyl ester.
  • Direct Methylation: Alternatively, starting from 1-nitrocyclohexanol, one could perform a direct alkylation with propanoic acid derivatives under appropriate conditions.

These synthetic pathways highlight the compound's accessibility for research and industrial applications.

Cyclohexanepropionic acid, 1-nitro-, methyl ester has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound for developing new drugs with anti-inflammatory or analgesic properties.
  • Chemical Intermediates: This compound can act as an intermediate in the synthesis of more complex organic molecules.
  • Research Tools: It may be used in biochemical studies to understand the effects of nitro-substituted compounds on biological systems.

Several compounds share structural similarities with cyclohexanepropionic acid, 1-nitro-, methyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Cyclohexanepropionic acidC9H16O2C_{9}H_{16}O_{2}Lacks nitro group; simpler structure
Methyl cyclohexanepropionateC10H18O2C_{10}H_{18}O_{2}Similar ester but without the nitro substitution
3-(1-Nitrocyclohexyl)propanoic acidC10H17NO4C_{10}H_{17}NO_{4}Directly related; different functional groups
Pentanoic acid, 4-nitro-, methyl esterC6H11NO4C_{6}H_{11}NO_{4}Different carbon chain length; similar nitro group

Cyclohexanepropionic acid, 1-nitro-, methyl ester stands out due to its unique combination of a cyclohexyl ring and a nitro group attached to a propionic acid derivative. This configuration may confer distinct reactivity and biological properties compared to its analogs .

Systematic and Common Names

The compound is systematically named methyl 3-(1-nitrocyclohexyl)propanoate according to IUPAC nomenclature. Alternative designations include 1-nitrocyclohexanepropionic acid methyl ester and 3-(1-nitrocyclohexyl)propanoic acid methyl ester. Regional variations include the German Methyl-3-(1-nitrocyclohexyl)propanoat and French 3-(1-Nitrocyclohexyl)propionate de méthyle.

Registry Identifiers

  • CAS Registry Number: 71648-41-4
  • PubChem CID: 144501
  • ChemSpider ID: 127473
  • EC Number: 654-669-4

Structural Representation

The molecular structure comprises a cyclohexane ring with a nitro group (-NO$$2$$) at the 1-position, a propanoate ester (-COOCH$$3$$) at the 3-position, and a methyl ester moiety. The SMILES notation is COC(=O)CCC1(CCCCC1)[N+](=O)[O-], while the InChIKey is AVXYQXCOTAFKQF-UHFFFAOYSA-N.

Table 1: Structural and Identifier Summary

PropertyValueSource
Molecular Formula$$ \text{C}{10}\text{H}{17}\text{NO}_4 $$
Average Mass215.25 g/mol
Monoisotopic Mass215.115758 Da
SMILESCOC(=O)CCC1(CCCCC1)[N+](=O)[O-]

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

215.11575802 g/mol

Monoisotopic Mass

215.11575802 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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